2-(2-Hydroxyethyl)piperidine-1-carbaldehyde
Overview
Description
2-(2-Hydroxyethyl)piperidine-1-carbaldehyde is an organic compound with the molecular formula C8H15NO2. It is a constituent in the synthesis of phenothiazine antipsychotic agents and dopamine receptor blockers, such as thioridazine hydrochloride . This compound is characterized by its yellow color and oil form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethyl)piperidine-1-carbaldehyde typically involves the reaction of piperidine derivatives with aldehydes under controlled conditions. One common method includes the reaction of 2-(2-Hydroxyethyl)piperidine with formaldehyde in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethyl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Oxoethyl)piperidine-1-carbaldehyde.
Reduction: Formation of 2-(2-Hydroxyethyl)piperidine-1-methanol.
Substitution: Formation of various substituted piperidine derivatives depending on the substituent introduced.
Scientific Research Applications
2-(2-Hydroxyethyl)piperidine-1-carbaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Involved in the synthesis of pharmaceutical compounds, particularly antipsychotic agents.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. In the context of its use in pharmaceuticals, it acts as a precursor to compounds that modulate dopamine receptors, thereby influencing neurotransmission and exhibiting antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperidine: Similar in structure but lacks the aldehyde group.
2-(2-Chloroethyl)piperidine-1-carbaldehyde: Contains a chloro substituent instead of a hydroxyl group.
2-(2-Methylsulfonyl)piperidine-1-carbaldehyde: Contains a methylsulfonyl group instead of a hydroxyl group.
Uniqueness
2-(2-Hydroxyethyl)piperidine-1-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in the synthesis of antipsychotic agents highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
2-(2-hydroxyethyl)piperidine-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-6-4-8-3-1-2-5-9(8)7-11/h7-8,10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCBJPFHVLCUHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001004966 | |
Record name | 2-(2-Hydroxyethyl)piperidine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001004966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84681-79-8 | |
Record name | 2-(2-Hydroxyethyl)-1-piperidinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84681-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Hydroxyethyl)piperidine-1-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084681798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Hydroxyethyl)piperidine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001004966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-hydroxyethyl)piperidine-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.917 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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